二(2-巯基乙基)砜二硫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

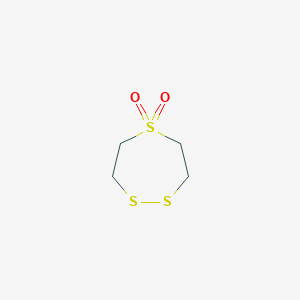

Bis(2-mercaptoethyl) Sulfone Disulfide, also known as BMS, is a symmetric bisthiol sulfone compound . It is known for its ability to reduce disulfides in aqueous solutions and is considered a superior substitute for DTT .

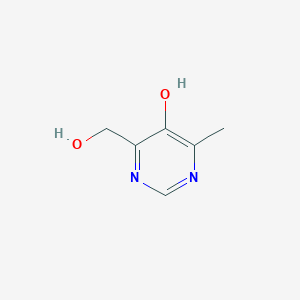

Molecular Structure Analysis

The chemical formula of Bis(2-mercaptoethyl) Sulfone Disulfide is C4H10O2S3 . Its exact mass is 185.98 and its molecular weight is 186.300 .

Chemical Reactions Analysis

Bis(2-mercaptoethyl) Sulfone Disulfide is known for its ability to reduce disulfides in aqueous solutions . It has been found to reduce native disulfide bonds in proteins at pH 7 significantly faster than does dithiothreitol (DTT) .

科学研究应用

Reduction of Native Disulfide Bonds in Proteins

BMS is known to reduce native disulfide bonds in proteins at pH 7 significantly faster than dithiothreitol (DTT) . This makes it a valuable tool in protein studies where the reduction of disulfide bonds is necessary .

Use in Non-Aqueous Conditions

BMS has been developed as a disulfide-reducing agent to be compatible with non-aqueous conditions . This expands its utility to experiments and procedures that cannot be conducted in aqueous environments .

Enhancement of Protein Stability

The reduction of disulfide bonds in proteins by BMS can confer high stability to the final molecule . This is particularly useful in the study and manipulation of proteins where maintaining stability is crucial .

Use in Immunoglobulin Studies

BMS has been found to reduce the accessible disulfide bonds in immunoglobulin under non-denaturing conditions at pH 7 . This makes it a useful reagent in the study of immunoglobulins .

Use in Trypsinogen Studies

Similar to its application in immunoglobulin studies, BMS has been used to reduce the accessible disulfide bonds in trypsinogen under non-denaturing conditions at pH 7 . This highlights its importance in the study of various proteins .

General Use in Biochemistry

BMS is a water-soluble reagent that is useful for the reduction of native disulfide bonds in proteins . This makes it a versatile tool in biochemistry .

作用机制

Target of Action

Bis(2-mercaptoethyl) Sulfone Disulfide, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.

Mode of Action

BMS interacts with its targets by acting as a reducing agent . It breaks the disulfide bonds in proteins, thereby altering their structure. This change can affect the function of the proteins, leading to various downstream effects.

Biochemical Pathways

The reduction of disulfide bonds by BMS can affect multiple biochemical pathways. For instance, it can influence the folding and stability of proteins, which are critical for their function . The exact pathways affected would depend on the specific proteins targeted by BMS.

Result of Action

The reduction of disulfide bonds by BMS can lead to significant molecular and cellular effects. For example, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions 5 to 7 times faster than DTT at pH 7 . This can potentially alter the function of these proteins, leading to changes at the cellular level.

Action Environment

The action of BMS can be influenced by various environmental factors. For instance, its reducing activity is known to be effective at pH 7 . Therefore, changes in pH could potentially affect its efficacy. Additionally, as a water-soluble compound, its stability and action could be influenced by the hydration status of the environment.

安全和危害

属性

IUPAC Name |

1,2,5-trithiepane 5,5-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S3/c5-9(6)3-1-7-8-2-4-9/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYCMBQCPKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCSS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

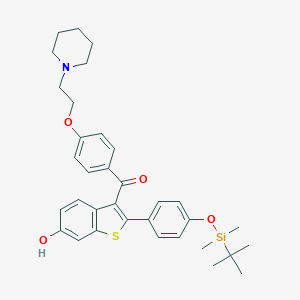

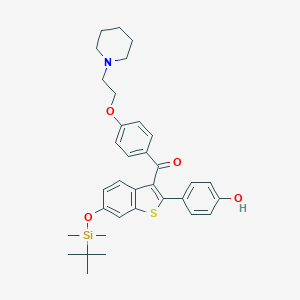

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)

![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)